4-Chloro-3-fluorosulfonylbenzoic acid
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Overview
Description
4-Chloro-3-(fluorosulfonyl)benzoic acid is an organic compound with the molecular formula C7H4ClFO4S It is a derivative of benzoic acid, characterized by the presence of a chlorine atom at the 4-position and a fluorosulfonyl group at the 3-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-(fluorosulfonyl)benzoic acid typically involves the introduction of the fluorosulfonyl group onto a chlorinated benzoic acid derivative. One common method involves the reaction of 4-chlorobenzoic acid with sulfur tetrafluoride (SF4) in the presence of a catalyst. The reaction is carried out under controlled conditions, usually at low temperatures, to ensure the selective introduction of the fluorosulfonyl group.
Industrial Production Methods
Industrial production of 4-chloro-3-(fluorosulfonyl)benzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or distillation techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(fluorosulfonyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides, leading to the formation of new derivatives.
Reduction Reactions: The fluorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) are commonly used under basic conditions.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Formation of various substituted benzoic acid derivatives.
Reduction Reactions: Formation of 4-chloro-3-(sulfonyl)benzoic acid.
Oxidation Reactions: Formation of 4-chloro-3-(sulfonic acid)benzoic acid.
Scientific Research Applications
4-Chloro-3-(fluorosulfonyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-chloro-3-(fluorosulfonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorosulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt key biochemical pathways, resulting in the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-(chlorosulfonyl)benzoic acid
- 4-Chloro-3-(methylsulfonyl)benzoic acid
- 4-Chloro-3-(sulfonyl)benzoic acid
Uniqueness
4-Chloro-3-(fluorosulfonyl)benzoic acid is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical reactivity and biological activity compared to other sulfonyl derivatives. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable tool in various research applications.
Properties
CAS No. |
2494-80-6 |
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Molecular Formula |
C7H4ClFO4S |
Molecular Weight |
238.62 g/mol |
IUPAC Name |
4-chloro-3-fluorosulfonylbenzoic acid |
InChI |
InChI=1S/C7H4ClFO4S/c8-5-2-1-4(7(10)11)3-6(5)14(9,12)13/h1-3H,(H,10,11) |
InChI Key |
OCCARFCMLHJVFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)S(=O)(=O)F)Cl |
Origin of Product |
United States |
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